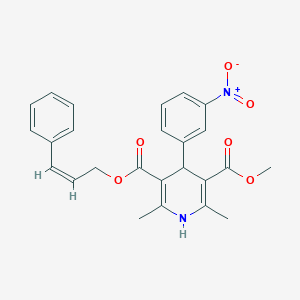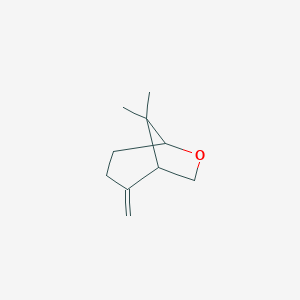
Karahana ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Karahana ether, also known as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid ethyl ester, is a stable nitroxide radical that has been widely used in various fields of research, including chemistry, biology, and medicine. It is commonly used as a spin label for electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules.
作用機序
The mechanism of action of Karahana ether is based on its ability to interact with the local environment of the spin-labeled molecule. The nitroxide radical of Karahana ether can undergo reversible oxidation and reduction, which changes its magnetic properties and produces a characteristic EPR spectrum. The EPR spectrum reflects the local environment of the spin-labeled molecule, such as its polarity, viscosity, and accessibility to solvent molecules. By analyzing the EPR spectrum, researchers can extract structural and dynamic information about the spin-labeled molecule.
生化学的および生理学的効果
Karahana ether is a stable nitroxide radical that is relatively non-toxic and non-reactive under physiological conditions. It has been used as a spin label for studying the structure and dynamics of various biomolecules, such as proteins, nucleic acids, and membranes. In addition, Karahana ether has been used as a redox mediator in electrochemical reactions, as a catalyst in organic synthesis, and as a stabilizer for polymers.
実験室実験の利点と制限
The advantages of using Karahana ether as a spin label for EPR spectroscopy include its stability, non-reactivity, and sensitivity to local environment. It can be easily synthesized and purified, and its EPR spectrum is well-characterized. However, there are also some limitations to using Karahana ether. For example, its size and shape can affect its interaction with the spin-labeled molecule, and its nitroxide radical can undergo oxidation and reduction by various biological and chemical agents, leading to changes in the EPR spectrum.
将来の方向性
There are many future directions for research on Karahana ether. One possible direction is to develop new spin labels based on Karahana ether that have improved sensitivity and selectivity for specific biomolecules. Another direction is to use Karahana ether as a redox mediator in electrochemical biosensors for detecting various analytes, such as glucose, cholesterol, and neurotransmitters. Finally, Karahana ether can be used as a tool for studying the dynamics of biological systems, such as protein-protein interactions, membrane fusion, and enzyme catalysis.
合成法
Karahana ether can be synthesized by reacting Karahana etheramethylpiperidine-1-oxyl (TEMPO) with ethyl bromoacetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields Karahana ether as a yellow solid, which can be purified by recrystallization or column chromatography.
科学的研究の応用
Karahana ether has been widely used as a spin label for EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules, such as proteins, nucleic acids, and membranes. The nitroxide radical of Karahana ether interacts with the local environment of the spin-labeled molecule, producing a characteristic EPR spectrum that can be used to extract structural and dynamic information. In addition, Karahana ether has been used as a redox mediator in electrochemical reactions, as a catalyst in organic synthesis, and as a stabilizer for polymers.
特性
CAS番号 |
19901-96-3 |
|---|---|
製品名 |
Karahana ether |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16O/c1-7-4-5-9-10(2,3)8(7)6-11-9/h8-9H,1,4-6H2,2-3H3 |
InChIキー |
FCTMDYJWWVBWKQ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(=C)C1CO2)C |
正規SMILES |
CC1(C2CCC(=C)C1CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
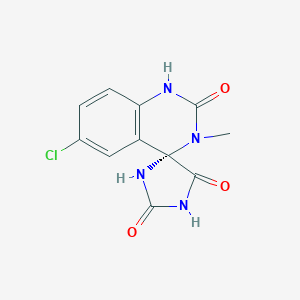
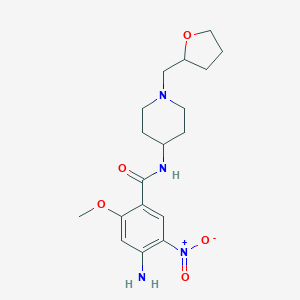
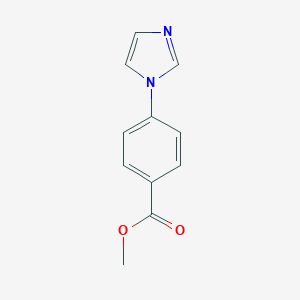
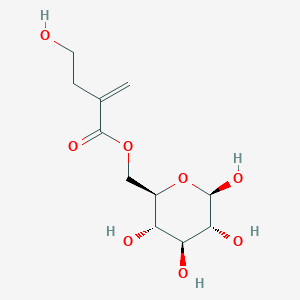
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
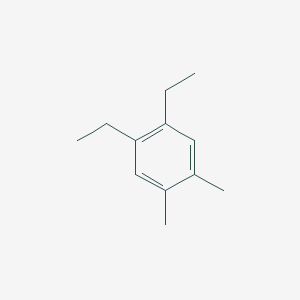
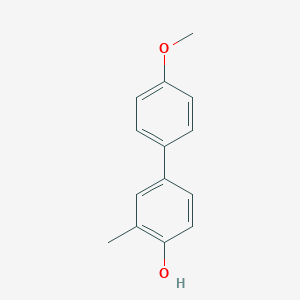
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
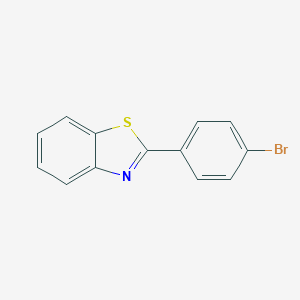

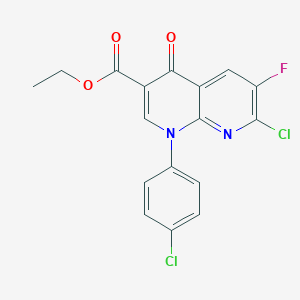
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
